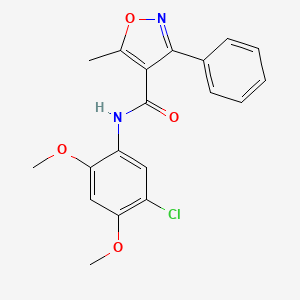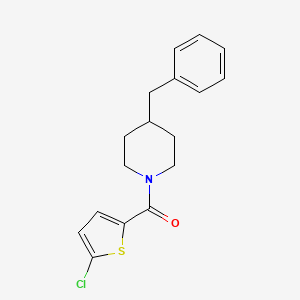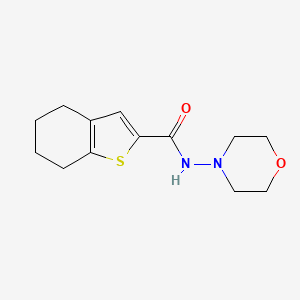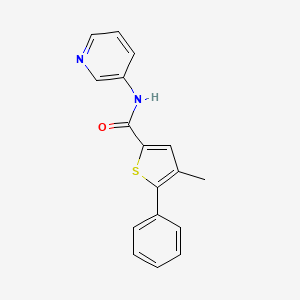![molecular formula C16H18N2O4S B3597547 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3597547.png)
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE
Vue d'ensemble
Description
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrrolidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring is often synthesized via the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.
Once the individual rings are prepared, they are coupled together using sulfonylation reactions. This involves the introduction of a sulfonyl group to the pyrrolidine ring, followed by the coupling of the sulfonylated pyrrolidine with the furan ring through amide bond formation. The reaction conditions typically involve the use of catalysts such as palladium or copper and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonamide group is known to interact with proteins, potentially inhibiting their function or altering their conformation. The furan and pyrrolidine rings contribute to the overall binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE: Lacks the methyl group, which may affect its biological activity and binding properties.
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE: Contains a thiophene ring instead of a furan ring, which can influence its chemical reactivity and biological activity.
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLE-2-CARBOXAMIDE: Features a pyrrole ring, which may alter its pharmacokinetic properties and interaction with biological targets.
Uniqueness
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE is unique due to the presence of both the furan and pyrrolidine rings, as well as the sulfonamide group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and drug development.
Propriétés
IUPAC Name |
5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-4-9-15(22-12)16(19)17-13-5-7-14(8-6-13)23(20,21)18-10-2-3-11-18/h4-9H,2-3,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWOXBVOXPSRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B3597470.png)
![N-[3-CARBAMOYL-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B3597483.png)
![methyl 7-methoxy-2-[(2-methyl-3-furoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B3597488.png)
![2,3-dihydro-1H-indol-1-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3597495.png)
![(3-METHYL-1-BENZOFURAN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3597500.png)



![2,6-difluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3597531.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3597539.png)


![2-{4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-AMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE](/img/structure/B3597574.png)
